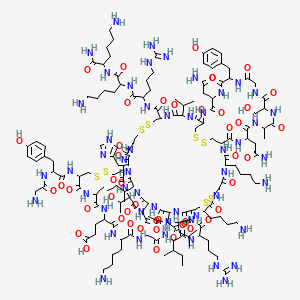
Purotoxin 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Purotoxin-1 (PT-1) is a peptide originally isolated from the Central Asian spider Geolycosa sp. Purotoxin-1 was shown to inhibit selectively P2X3 receptor channels at a 100 nM concentration. Studies were carried-out on cultured rat DRG neurons. Patch-clamp experiments did not show any inhibitory effect of PT-1 on voltage-gated channels (potentials range tested from -100 to 20 mV), neither on TRPV1 (after activation with 500 nM capsaicin). The selectivity of Purotoxin-1 for P2X3 was highlighted by activating this receptor with 10 µM ATP and 100 µM α, β Methylene-ATP. Indeed, unlike P2X3, P2X2 and heterodimer P2X2/3 are known to be not sensitive to such concentrations. Moreover, P2X3, P2X2, and P2X2/3 are the only known ATP-sensitive receptors expressed in plasma membranes of DRG neurons. So, the observed effect seems to be well related to a selective inhibition of P2X3. P2X3-mediated current was fully inhibited with 100 nM Purotoxin-1, making it the most potent and selective ligand for P2X3.
Aplicaciones Científicas De Investigación
Biotechnological Production
Purotoxin-1 (PT1), a peptide isolated from the venom of the Central Asian spider Geolycosa sp., has shown potential as an effective analgesic drug, targeting the purinergic P2X3 receptor. This receptor is significant in controlling pain states. A biotechnological method for producing recombinant purotoxin-1 has been developed, using genetically engineered constructions for expression in E. coli. This method has paved the way for the production of PT1 for preclinical trials, highlighting its potential as a novel analgesic agent (Esipov et al., 2018).
Modulation of P2X3 Receptors
Purotoxin-1 is the first natural molecule identified to exert a selective inhibitory action on P2X3 receptors, which are expressed in mammalian sensory neurons and play a critical role in pain perception. This peptide significantly slows down the desensitization of these receptors. Demonstrating potent antinociceptive properties in animal models of inflammatory pain, PT1 could be a unique tool for studying P2X3 receptors, which are key in the peripheral nociception system (Grishin et al., 2009).
Selectivity and Efficacy
Further studies on purotoxin 1 have reinforced its high selectivity and efficacy as a blocker of P2X3 receptors. It was found to have no effect on other ion channels in sensory neurons, including voltage-operated sodium, potassium, calcium channels, and capsaicin-sensitive receptor-channel complexes (TRPV1). This specificity makes PT1 an exceptional agent for advancing our understanding of P2X3 receptors (Savchenko et al., 2011).
Propiedades
Fórmula molecular |
C155H248N50O48S8 |
|---|---|
Nombre IUPAC |
3-[75-[[2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4,66,92-tris(4-aminobutyl)-34-[[1-[[6-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]-10,25-bis(2-amino-2-oxoethyl)-45,60-di(butan-2-yl)-57-(3-carbamimidamidopropyl)-48,51-bis(carboxymethyl)-83-(1-hydroxyethyl)-16-(hydroxymethyl)-22-[(4-hydroxyphenyl)methyl]-42-(1H-imidazol-4-ylmethyl)-13,72-dimethyl-89-(2-methylpropyl)-a,2,5,8,11,14,17,20,23,26,29,32,41,44,47,50,53,56,59,62,65,68,71,74,81,84,87,90,93-nonacosaoxo-31-propan-2-yl-2a,3a,36,37,77,78,96,97-octathia-3,6,9,12,15,18,21,24,27,30,33,40,43,46,49,52,55,58,61,64,67,70,73,82,85,88,91,94,99-nonacosazatetracyclo[52.40.4.47,28.239,80]tetrahectan-69-yl]propanoic acid |
InChI |
InChI=1S/C155H249N51O47S8/c1-12-75(7)120-152(252)188-91(32-25-49-171-155(167)168)132(232)197-105-67-256-255-65-103-143(243)186-89(30-18-23-47-160)131(231)196-104-66-257-260-70-108(200-139(239)98(55-111(163)212)189-136(236)95(52-81-35-39-84(210)40-36-81)180-113(214)60-173-127(227)101(63-207)194-125(225)78(10)176-134(234)97(54-110(162)211)190-145(104)245)148(248)204-119(74(5)6)151(251)202-107(144(244)187-90(31-24-48-170-154(165)166)129(229)184-87(28-16-21-45-158)128(228)181-85(123(164)223)26-14-19-43-156)69-259-258-68-106(199-138(238)96(53-82-59-169-72-175-82)193-153(253)121(76(8)13-2)205-141(241)100(57-118(221)222)191-140(240)99(56-117(219)220)192-146(105)246)147(247)201-109(149(249)206-122(79(11)208)150(250)174-61-114(215)179-93(50-73(3)4)135(235)185-88(130(230)195-103)29-17-22-46-159)71-261-254-64-102(198-137(237)94(178-112(213)58-161)51-80-33-37-83(209)38-34-80)142(242)177-77(9)124(224)182-92(41-42-116(217)218)133(233)183-86(27-15-20-44-157)126(226)172-62-115(216)203-120/h33-40,59,72-79,85-109,119-122,207-210H,12-32,41-58,60-71,156-161H2,1-11H3,(H2,162,211)(H2,163,212)(H2,164,223)(H,169,175)(H,172,226)(H,173,227)(H,174,250)(H,176,234)(H,177,242)(H,178,213)(H,179,215)(H,180,214)(H,181,228)(H,182,224)(H,183,233)(H,184,229)(H,185,235)(H,186,243)(H,187,244)(H,188,252)(H,189,236)(H,190,245)(H,191,240)(H,192,246)(H,193,253)(H,194,225)(H,195,230)(H,196,231)(H,197,232)(H,198,237)(H,199,238)(H,200,239)(H,201,247)(H,202,251)(H,203,216)(H,204,248)(H,205,241)(H,206,249)(H,217,218)(H,219,220)(H,221,222)(H4,165,166,170)(H4,167,168,171) |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCC(=O)O)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CN)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC(C)C)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(=O)O)CC(=O)O)C(C)CC)CC6=CNC=N6)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(C)C)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC(=O)N)C)CO)CC7=CC=C(C=C7)O)CC(=O)N)CCCCN)CCCNC(=N)N |
Apariencia |
White lyophilized solidPurity rate: > 97 %AA sequence: Gly-Tyr-Cys3-Ala-Glu-Lys-Gly-Ile-Arg-Cys10-Asp-Asp-Ile-His-Cys15-Cys16-Thr-Gly-Leu-Lys-Cys21-Lys-Cys23-Asn-Ala-Ser-Gly-Tyr-Asn-Cys30-Val-Cys32-Arg-Lys-Lys-NH2Length (aa): 35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aR,7aR)-Octahydro-1-methyl-1H-pyrrolo[3,4-b]pyridine Hydrochloride](/img/no-structure.png)